Piperlotine C
Overview
Description
Piperlotine C is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an amide alkaloid known for its potent antiplatelet aggregation activity. The compound has a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol .
Mechanism of Action
Target of Action
Piperlotine C is an alkaloid isolated from Piper lolot . The primary target of this compound is the platelet aggregation induced by arachidonic acid . This compound shows potent antiplatelet aggregation activity .
Mode of Action
The interaction of this compound with its primary target results in the inhibition of platelet aggregation . This means that this compound prevents the platelets in the blood from clumping together, which is a crucial step in blood clot formation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, which play a role in various cardiovascular conditions such as heart attacks and strokes.
Biochemical Analysis
Biochemical Properties
Piperlotine C interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-platelet aggregation activity induced by arachidonic acid
Cellular Effects
It has been found to have anti-platelet aggregation activity This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlotine C can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction. This reaction involves the use of sodium hydride and p-anisaldehyde in anhydrous tetrahydrofuran at 0°C, yielding this compound in moderate yields . Another method involves the use of oxalic acid dihydrate as a homogeneous catalyst in a one-pot five-component synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Piper genus plants. The methanolic extract of Piper lolot is subjected to activity-guided isolation to yield this compound along with other amide alkaloids .
Chemical Reactions Analysis
Types of Reactions: Piperlotine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
Scientific Research Applications
Piperlotine C has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
- Piperlotine A
- Piperlotine D
- Piperine
- Sarmentine
- Pellitorine
Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, this compound has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .
Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as this compound . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .
Properties
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-35-1 | |
Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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